Bimosiamose - 187269-40-5

Bimosiamose

Catalog Number: EVT-262235
CAS Number: 187269-40-5
Molecular Formula: C46H54O16
Molecular Weight: 862.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bimosiamose (C46H54O16 ⋅ 0.25 H2O, molecular weight: 867.4) [] is a synthetic pan-selectin antagonist. [] It is classified as a glycan mimetic and acts as a competitive inhibitor of selectins, a family of cell adhesion molecules. [, , ] Bimosiamose plays a crucial role in scientific research, particularly in studying inflammatory processes and exploring novel therapeutic strategies for inflammatory disorders. [, ]

Sialyl Lewisx (sLex)

Compound Description: Sialyl Lewisx (sLex) is a tetrasaccharide carbohydrate that acts as a ligand for selectins. It plays a crucial role in leukocyte rolling and adhesion to endothelial cells, contributing to inflammatory responses [].

Relevance: Bimosiamose is a pan-selectin antagonist, meaning it blocks the action of selectins. sLex is a natural ligand for selectins; therefore, Bimosiamose competes with sLex for binding to selectins, thereby inhibiting leukocyte adhesion and inflammation []. This competition with a natural ligand is central to Bimosiamose's therapeutic potential in inflammatory diseases.

Glycopyrrolate Bromide

Compound Description: Glycopyrrolate bromide is a long-acting muscarinic antagonist used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) [].

Relevance: Glycopyrrolate bromide, alongside Bimosiamose, represents a potential therapeutic strategy for COPD []. While both target COPD, they differ in their mechanism of action. Glycopyrrolate bromide focuses on bronchodilation, while Bimosiamose aims to reduce inflammation, highlighting the multifactorial nature of COPD treatment.

Indacaterol

Compound Description: Indacaterol is an ultra-long-acting beta-2 adrenergic agonist used as a bronchodilator for the treatment of COPD [].

Relevance: Similar to glycopyrrolate bromide, Indacaterol represents a different therapeutic approach to COPD compared to Bimosiamose []. Indacaterol's focus on bronchodilation contrasts with Bimosiamose's anti-inflammatory action, showcasing the diversity of drug targets for managing COPD.

Roflumilast

Compound Description: Roflumilast is a selective phosphodiesterase-4 (PDE-4) inhibitor that reduces inflammation in the airways. It is used to treat severe COPD associated with chronic bronchitis [].

Relevance: Both Roflumilast and Bimosiamose target the inflammatory component of COPD but through different mechanisms []. Roflumilast inhibits PDE-4, an enzyme involved in inflammatory signaling, while Bimosiamose blocks selectins. This highlights the multiple pathways involved in airway inflammation that could be targeted therapeutically.

Midesteine

Compound Description: Midesteine is a mucolytic agent that breaks down mucus, making it easier to cough up. It is often used to treat COPD and other respiratory conditions with excessive mucus production [].

Relevance: Midesteine, unlike Bimosiamose, primarily addresses the symptom of mucus hypersecretion in COPD []. While Bimosiamose targets the underlying inflammation, Midesteine focuses on improving airway clearance, demonstrating the multifaceted management of COPD that often involves addressing both symptoms and disease mechanisms.

Source and Classification

Bimosiamose is synthesized from glycosylated structures designed to mimic natural selectin ligands, specifically targeting E-selectin and P-selectin. It is classified under small-molecule therapeutics and is recognized for its potential in modulating immune responses by preventing leukocyte adhesion and migration.

Synthesis Analysis

The synthesis of bimosiamose involves several key steps, typically utilizing a combination of glycosylation reactions and protective group strategies to achieve the desired molecular structure.

  1. Starting Materials: The synthesis often begins with readily available glycosyl donors and acceptors.
  2. Glycosylation Reaction: A pivotal step includes the coupling of a glycosyl donor with an acceptor molecule under controlled conditions to ensure high stereoselectivity. For instance, azidochlorination methods can be employed to enhance safety during synthesis while maintaining efficiency.
  3. Purification: After the glycosylation step, purification techniques such as high-performance liquid chromatography are used to isolate the desired product from by-products.
  4. Yield Optimization: Techniques like low-temperature activation can be applied to improve yields and selectivity during critical steps.
Molecular Structure Analysis

Bimosiamose has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with selectins.

  • Molecular Formula: The molecular formula is C18_{18}H30_{30}N2_{2}O9_{9}S.
  • Molecular Weight: Approximately 466.51 g/mol.
  • Structural Features: The structure includes:
    • Multiple hydroxyl groups that enhance solubility.
    • A sulfonate moiety that increases binding affinity to selectins.
    • A branched carbohydrate backbone that mimics natural ligands.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically used to confirm the structure and purity of bimosiamose.

Chemical Reactions Analysis

Bimosiamose participates in several chemical reactions primarily involving its interaction with selectin molecules:

  1. Inhibition of Selectin Binding: Bimosiamose competes with natural ligands for binding sites on E-selectin and P-selectin, effectively blocking leukocyte adhesion.
  2. Flow Chamber Studies: In vitro studies using parallel-plate flow chambers demonstrate that bimosiamose significantly reduces both rolling (62% inhibition) and adhesion (38% inhibition) of leukocytes under flow conditions .
  3. Pharmacokinetics: The pharmacokinetic profile shows that inhaled bimosiamose achieves peak plasma concentrations rapidly, indicating effective absorption and distribution within the body .
Mechanism of Action

The mechanism of action of bimosiamose revolves around its ability to inhibit selectin-mediated cell adhesion:

  • Selectin Antagonism: By binding to selectins, bimosiamose prevents their interaction with leukocytes, thereby reducing inflammation associated with allergic responses.
  • Reduction of Inflammatory Response: This inhibition leads to decreased recruitment of inflammatory cells to sites of tissue injury or allergen exposure, which is particularly beneficial in conditions like asthma.
  • Clinical Implications: Clinical trials have demonstrated that bimosiamose can attenuate late asthmatic reactions following allergen challenges, showcasing its therapeutic potential .
Physical and Chemical Properties Analysis

Bimosiamose exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar functional groups, which enhances its bioavailability when administered via inhalation.
  • Stability: The compound shows good stability under physiological conditions but may require careful handling during synthesis due to reactive intermediates.
  • Formulation Considerations: As an inhaled therapeutic agent, formulation into suitable aerosolized forms is critical for effective delivery.
Applications

Bimosiamose has a range of scientific applications:

  1. Therapeutic Use in Asthma: Primarily developed for treating asthma by mitigating inflammatory responses through selectin inhibition.
  2. Research Tool: Used in studies investigating the role of selectins in various inflammatory diseases, providing insights into cellular adhesion mechanisms.
  3. Potential for Other Conditions: Ongoing research explores its applicability in other inflammatory disorders where selectins play a critical role, such as rheumatoid arthritis and cardiovascular diseases.
Introduction to Bimosiamose as a Therapeutic Agent

Historical Context and Discovery of Synthetic Pan-Selectin Antagonists

Bimosiamose (TBC1269) emerged in the late 1990s as a rationally designed synthetic glycomimetic compound targeting cell adhesion molecules. Its development marked a strategic shift from oligosaccharide-based selectin inhibitors to small-molecule antagonists with improved drug-like properties [2] [5]. The molecule was engineered as a 1,6-bis-(3-carboxymethylphenyl)-4-(2-α-D-mannopyranosyloxy)phenylhexane derivative, structurally optimized to mimic the tetrasaccharide sialyl Lewisx (sLex), which serves as the natural ligand for selectins [5] [9]. Preclinical studies demonstrated its ability to block leukocyte rolling under dynamic flow conditions, establishing proof-of-concept for pan-selectin inhibition [3]. By the early 2000s, bimosiamose entered clinical development for respiratory and dermatological conditions, with Phase I trials confirming its feasibility for inhaled delivery and low systemic bioavailability [1] [10]. Despite reaching Phase II for asthma, chronic obstructive pulmonary disease (COPD), and psoriasis, clinical development was discontinued after 2015 due to strategic decisions rather than safety concerns [10].

Classification of Bimosiamose Within Anti-Inflammatory Pharmacotherapies

Bimosiamose belongs to the pan-selectin antagonist class, distinguished by its simultaneous inhibition of E-, P-, and L-selectins. This mechanistic classification positions it uniquely within broader anti-inflammatory pharmacotherapies:

  • Target Specificity: Unlike corticosteroids or broad-spectrum immunosuppressants, bimosiamose specifically disrupts the initial leukocyte-endothelial adhesion cascade without impairing overall immune function [3] [9].
  • Glycomimetic Structure: As a non-oligosaccharide mimetic, it offers superior metabolic stability compared to earlier carbohydrate-based selectin inhibitors like heparin derivatives [5].
  • Delivery Modalities: Formulated for inhalation, topical, and intravenous administration, it enables compartmentalized targeting of inflammation in lungs or skin [1] [8].

Table 1: Selectin Inhibition Profile of Bimosiamose

Selectin TypeIC50 (μM)Biological Role
E-selectin88Endothelial activation; recruits neutrophils/monocytes
P-selectin20Platelet/endothelial activation; mediates leukocyte rolling
L-selectin86Leukocyte trafficking; lymph node homing

Source: [5]

Clinically, bimosiamose attenuated late-phase asthmatic responses by 50.2% (p=0.045) and reduced sputum neutrophils by 40% in ozone-challenge models, validating its anti-inflammatory efficacy [4] [6]. In COPD patients, twice-daily inhalation decreased sputum interleukin-8 (IL-8) and matrix metalloproteinase-9 (MMP-9) by 35% and 46%, respectively [8].

Rationale for Targeting Selectins in Chronic Inflammatory Pathologies

Selectins mediate the "tethering and rolling" phase of leukocyte extravasation, a rate-limiting step in inflammation. Their redundancy (E/P/L-selectins) necessitates pan-inhibition for therapeutic efficacy, as single-selectin blockade often fails due to compensatory mechanisms [3] [9]. Key rationales include:

  • Pathogenic Role in Leukocyte Recruitment: In COPD and asthma, endothelial E- and P-selectins are upregulated by cytokines (e.g., TNF-α, IL-1β), tethering neutrophils and monocytes to airways. Bimosiamose interrupts this by competing with PSGL-1 and other glycoprotein ligands [3] [8].
  • Disease-Modifying Potential: By reducing neutrophilic infiltration, bimosiamose targets central drivers of tissue destruction (e.g., elastase/MMP release in COPD) and chronicity [7] [8].
  • Systemic Inflammation Link: Selectins contribute to endothelial dysfunction in cardiovascular comorbidities of COPD. Pan-antagonism may thus yield dual cardiopulmonary benefits [7] [9].

Table 2: Clinical Anti-Inflammatory Effects of Bimosiamose in Respiratory Diseases

ConditionStudy DesignKey OutcomesReference
Allergic AsthmaRCT; allergen challenge (n=12)↓ Late asthmatic response by 50.2% (p=0.045) [6]
Ozone-Induced InflammationRCT; healthy volunteers (n=18)↓ Sputum neutrophils (40%), IL-8 (35%), MMP-9 (46%) [4]
Stable COPDRCT; 4-week crossover (n=77)↓ Sputum neutrophils, IL-8; ↑ lung function trends [8]

In psoriasis, bimosiamose reduced epidermal thickening and T-cell infiltration in murine models by blocking E-selectin-mediated cutaneous lymphocyte antigen (CLA)+ T-cell homing, underscoring its multi-disease applicability [3].

Properties

CAS Number

187269-40-5

Product Name

Bimosiamose

IUPAC Name

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid

Molecular Formula

C46H54O16

Molecular Weight

862.9 g/mol

InChI

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1

InChI Key

RYWCQJDEHXJHRI-XJMXIVSISA-N

SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

1,6-bis(3-(3-carboxymethylphenyl)-4-(2-alpha-D-mannopyranosyloxy)phenyl)hexane
bimosiamose

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.